N,N'-Dimethyl-1H-purine-2,6-diamine
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Overview
Description
N,N’-Dimethyl-1H-purine-2,6-diamine: is a chemical compound with the molecular formula C7H9N5. It is also known by other names such as Adenine, N,N-dimethyl- and 6-(Dimethylamino)purine . This compound is a derivative of adenine, a vital component of nucleic acids, and has significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-1H-purine-2,6-diamine typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields N,N’-Dimethyl-1H-purine-2,6-diamine as the primary product .
Industrial Production Methods: Industrial production of N,N’-Dimethyl-1H-purine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
N,N’-Dimethyl-1H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential effects on DNA and RNA.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its structural similarity to adenine.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-1H-purine-2,6-diamine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Adenine: The parent compound of N,N’-Dimethyl-1H-purine-2,6-diamine, essential for nucleic acid structure.
6-Methylaminopurine: Another derivative of adenine with similar properties.
2,6-Diaminopurine: A compound with two amino groups at positions 2 and 6, used in similar research applications.
Uniqueness: N,N’-Dimethyl-1H-purine-2,6-diamine is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with nucleic acids and makes it a valuable tool in various research fields .
Properties
CAS No. |
6333-66-0 |
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Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-N,6-N-dimethyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C7H10N6/c1-8-5-4-6(11-3-10-4)13-7(9-2)12-5/h3H,1-2H3,(H3,8,9,10,11,12,13) |
InChI Key |
UOAILLAMPSSARV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=N2)NC |
Origin of Product |
United States |
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